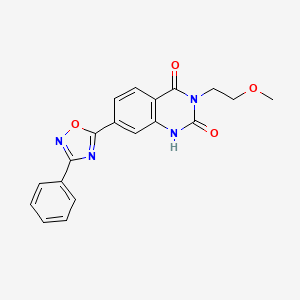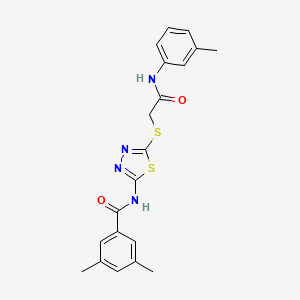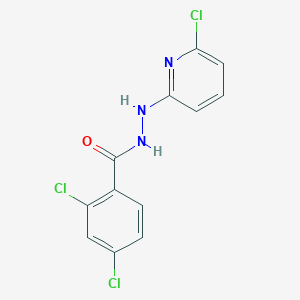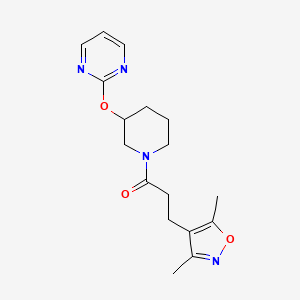
3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl)-2H-chromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . It also contains a phenyl group and a cyclopropane ring, which are common structures in organic chemistry .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a piperazine ring attached to a phenyl group and a cyclopropane ring. The exact 3D structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the piperazine ring might undergo reactions with acids or bases, and the phenyl and cyclopropane groups might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a piperazine ring are often soluble in water . The presence of the phenyl and cyclopropane groups might also affect the compound’s properties .Scientific Research Applications
Synthesis and Biological Activity
Synthetic Pathways and Chemical Structures:
- Complex molecules incorporating chromene, piperazine, and cyclopropanecarbonyl moieties have been synthesized through efficient multi-component one-pot synthesis techniques. These methods are valued for their ability to produce compounds with diverse pharmacological activities under mild conditions, demonstrating the versatility of these structural frameworks in medicinal chemistry (Parveen et al., 2017).
Anticancer Properties:
- Certain derivatives have shown significant anti-proliferative activities against human breast cancer cell lines, indicating the potential of chromene-piperazine conjugates in cancer therapy. Molecular docking studies further suggest that these compounds can effectively bind to specific proteins involved in cancer progression, offering insights into their mechanism of action and the role of structural components in enhancing biological activity (Parveen et al., 2017).
- Benzochromene derivatives have been evaluated for their cytotoxic potencies, with specific compounds showing potent activity against colorectal cancer cell lines. This research underscores the importance of chromene derivatives in developing new chemotherapeutic agents, highlighting the role of structural modifications in optimizing anticancer activity (Ahagh et al., 2019).
Antimicrobial and Antiviral Activities:
- Novel thiazolidinone derivatives, incorporating chromene and piperazine moieties, have been synthesized and evaluated for their antimicrobial activity. These studies reveal the potential of such compounds in combating bacterial and fungal infections, highlighting the importance of the piperazine skeleton in enhancing biological efficacy (Patel et al., 2012).
Future Directions
properties
IUPAC Name |
3-[4-(2-phenylcyclopropanecarbonyl)piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c27-22(19-15-18(19)16-6-2-1-3-7-16)25-10-12-26(13-11-25)23(28)20-14-17-8-4-5-9-21(17)30-24(20)29/h1-9,14,18-19H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVESNJAJJPBWQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2878910.png)


![2-Methyl-4-[[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine](/img/structure/B2878914.png)
![(2,4-Diphenyl-5-pyrimidinyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2878915.png)

![2-{[4-(Methoxycarbonyl)-1,3-oxazol-5-yl]methoxy}acetic acid](/img/structure/B2878918.png)
![(E)-methyl 4-(((2-amino-3-((2-methoxyethyl)carbamoyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)benzoate](/img/structure/B2878919.png)
![2-[[(E)-2-Cyano-3-(2-cyclopropyl-1,3-thiazol-4-yl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2878921.png)
![N-(2-((8-chloro-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-2(11H)-yl)sulfonyl)-4-methylphenyl)acetamide](/img/structure/B2878923.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2878931.png)